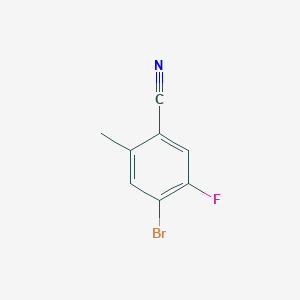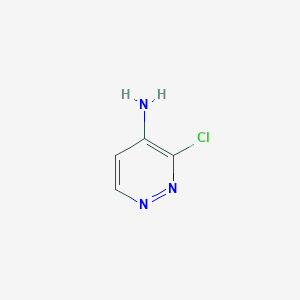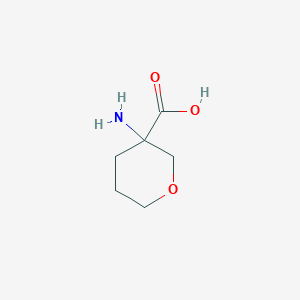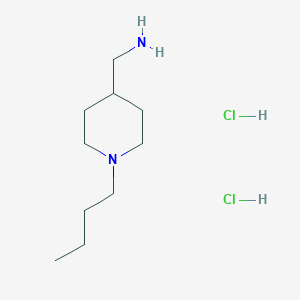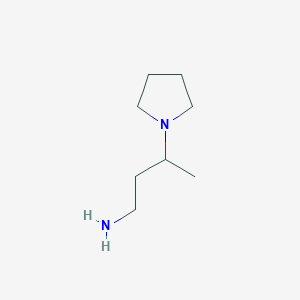
1-吡咯烷基丁烷-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidin-1-yl)butan-1-amine is an organic compound that features a pyrrolidine ring attached to a butanamine chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
科学研究应用
3-(Pyrrolidin-1-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug development.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can have a variety of effects at the molecular and cellular level .
生化分析
Biochemical Properties
3-(Pyrrolidin-1-yl)butan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between 3-(Pyrrolidin-1-yl)butan-1-amine and DPP-4 can influence the enzyme’s activity, potentially affecting glucose homeostasis. Additionally, this compound may form complexes with other proteins, altering their conformation and function.
Cellular Effects
The effects of 3-(Pyrrolidin-1-yl)butan-1-amine on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Pyrrolidin-1-yl)butan-1-amine has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(Pyrrolidin-1-yl)butan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with DPP-4 results in the inhibition of the enzyme’s activity . This inhibition can lead to changes in glucose metabolism and insulin secretion. Additionally, 3-(Pyrrolidin-1-yl)butan-1-amine can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-(Pyrrolidin-1-yl)butan-1-amine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pyrrolidin-1-yl)butan-1-amine is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, potentially reducing its efficacy. Long-term studies have indicated that continuous exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(Pyrrolidin-1-yl)butan-1-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(Pyrrolidin-1-yl)butan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can undergo various metabolic transformations, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-(Pyrrolidin-1-yl)butan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-(Pyrrolidin-1-yl)butan-1-amine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular targeting can enhance the compound’s efficacy in modulating specific cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)butan-1-amine typically involves the reaction of pyrrolidine with butan-1-amine under controlled conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile attacking a suitable electrophilic butanamine derivative .
Industrial Production Methods: In industrial settings, the production of 3-(Pyrrolidin-1-yl)butan-1-amine may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product .
化学反应分析
Types of Reactions: 3-(Pyrrolidin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the pyrrolidine ring or the butanamine chain is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and strong bases like sodium hydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce simpler amines .
相似化合物的比较
- 3-(Pyrrolidin-1-yl)propan-1-amine
- 4-(Pyrrolidin-1-yl)butan-1-amine
- 2-(Pyrrolidin-1-yl)ethan-1-amine
Comparison: 3-(Pyrrolidin-1-yl)butan-1-amine is unique due to its specific structural configuration, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
3-pyrrolidin-1-ylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQIRUEJFYSEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629672 |
Source


|
| Record name | 3-(Pyrrolidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893644-50-3 |
Source


|
| Record name | 3-(Pyrrolidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
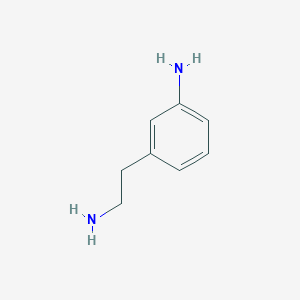
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1289839.png)
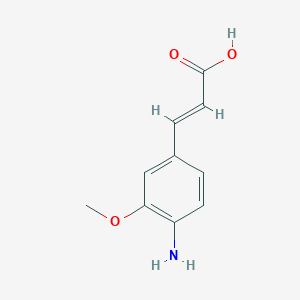
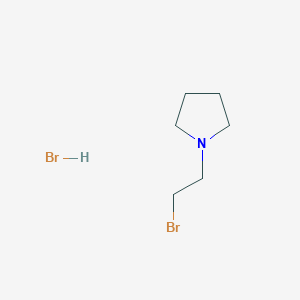

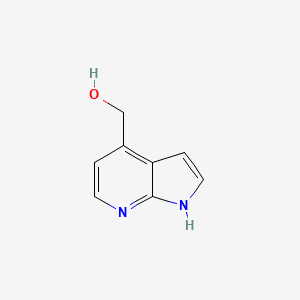
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)



